CID 78070752
Description
CID 78070752 is presumed to be a chemical entity registered in the PubChem database, characterized by a unique structure and properties that warrant comparative analysis with similar molecules. Such comparisons typically involve structural alignment, functional group analysis, and evaluation of biological or chemical reactivity .
Properties
Molecular Formula |
H2O4P2Si2 |
|---|---|
Molecular Weight |
184.13 g/mol |
InChI |
InChI=1S/H2O4P2Si2/c1-5-2-8-4-6-3-7-1/h5-6H |
InChI Key |
MIVTXEBVCMVZIV-UHFFFAOYSA-N |
Canonical SMILES |
O1[Si]OPO[Si]OP1 |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 78070752 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the desired chemical transformations. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
CID 78070752 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
CID 78070752 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, this compound is investigated for its potential therapeutic properties. Additionally, it has industrial applications in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 78070752 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Similar compounds are identified via PubChem’s 2D/3D structural similarity algorithms, which calculate Tanimoto coefficients or Euclidean distances between molecular descriptors . For example:
- Substrates/Inhibitors : highlights structural comparisons of substrates (e.g., taurocholic acid, CID 6675) and inhibitors (e.g., ginkgolic acid 17:1, CID 5469634), emphasizing steroid backbone orientation and functional groups (e.g., sulfates, hydroxyls) as critical determinants of activity .

- Betulin Derivatives: Betulin (CID 72326) and its analogs demonstrate how minor structural modifications (e.g., addition of caffeoyl groups in CID 10153267) alter bioactivity and binding affinity .
Table 1: Hypothetical Structural Comparison of CID 78070752 and Analogs
Reactivity and Mechanism of Action
- CID 78069042 : Exhibits competitive, reversible inhibition of biochemical processes, likely due to its benzofuran-epoxide structure .
- CID 71379214 : Modulates enzyme/receptor activity via oxidation reactions and specific binding interactions .
- CID 78062229 : Distinct reactivity attributed to unique structural features (e.g., steric hindrance, electronic effects) .
Table 2: Research Findings from Comparable Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

